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The Pharmacological Profile of AZD1480: A Technical Guide

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Compound of Interest		
Compound Name:	(1R)-AZD-1480	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] The JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies and inflammatory diseases. [3][4] AZD1480 exerts its pharmacological effects by inhibiting JAK2 activation, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][5] This inhibition leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[3][6] Preclinical studies have demonstrated its anti-tumor activity in a range of solid and hematological cancer models.[5][7] [8] However, its clinical development was halted due to the observation of dose-limiting neurological toxicities in a Phase I trial.[1][9] This guide provides a comprehensive overview of the pharmacological profile of AZD1480, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.

Mechanism of Action and In Vitro Activity

AZD1480 is a potent inhibitor of JAK2 kinase with a high degree of selectivity.[5] Its primary mechanism involves competing with ATP for binding to the catalytic domain of JAK2, thereby preventing the autophosphorylation and activation of the kinase.[5][6] This leads to the suppression of the downstream JAK/STAT signaling cascade.



Table 1: In Vitro Inhibitory Activity of AZD1480

Target/Assay	IC50 / Ki / GI50	Cell Line <i>l</i> Conditions	Reference
Enzymatic Assays			
JAK2 (cell-free)	IC50: 0.26 nM	-	[6]
JAK2 (cell-free)	Ki: 0.26 nM	-	[5]
JAK1 (cell-free)	IC50: 1.3 nM	-	[10]
JAK2 (cell-free, 5mM ATP)	IC50: 58 nM	-	[11]
JAK1 (enzymatic, 5mM ATP)	IC50: 41 nM	-	[12]
JAK3 (enzymatic, 5mM ATP)	IC50: 1363 nM	-	[12]
Cell-Based Assays			
STAT5 Phosphorylation	IC50: 46 nM	TEL-Jak2 Ba/F3 cells	[5]
TEL-Jak2 Proliferation	GI50: 60 nM	Ba/F3 cells	[5]
JAK2 V617F Proliferation	GI50: 60 nM	-	[11]
Pediatric Solid Tumor Cell Lines	Median EC50: 1.5 μM	7 NB, 7 RMS, 2 ESFT cell lines	[13]
Small Cell Lung Cancer Cell Lines	IC50: 0.73 - 3.08 μmol/L	6 out of 13 SCLC cell lines	[8]
Pediatric Preclinical Testing Program (PPTP) Cell Lines	Median rIC50: 1.5 μM	In vitro cell line panel	[7]

Signaling Pathway Inhibition

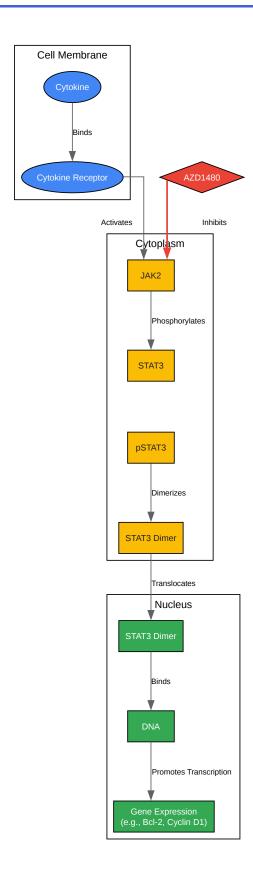






AZD1480 effectively blocks the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, JAKs associated with the receptors become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. AZD1480's inhibition of JAK2 prevents this entire cascade.





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Caption: Inhibition of the JAK/STAT signaling pathway by AZD1480.



Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AZD1480.[1][14] The compound demonstrated rapid absorption and elimination.[1][4]

Table 2: Human Pharmacokinetic Parameters of

AZD1480

Parameter	Value	Dosing Regimen	Reference
Time to Cmax (Tmax)	~1 hour	10-70 mg QD & 20-45 mg BID	[1][14]
Half-life (t1/2)	~5 hours	10-70 mg QD & 20-45 mg BID	[1][14]
Accumulation	Minimal	Repeated QD or BID dosing	[1]
Exposure	Dose-dependent increase	10-50 mg	[1]
pSTAT3 Inhibition in Granulocytes	56% (±21%)	70 mg QD at steady- state	[1][14]

Another Phase I study in patients with myelofibrosis showed a mean terminal half-life ranging from 2.45 to 8.06 hours, with no accumulation observed after 28 days of daily dosing.[12][15]

In Vivo Efficacy

AZD1480 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of AZD1480 in Xenograft Models



Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference
DU145 (Prostate)	Once daily	81% TGI (p < 0.001)	[5]
MDA-MB-468 (Breast)	Once daily	111% TGI (p < 0.001)	[5]
MDAH2774 (Ovarian)	10 mg/kg BID	71% TGI (p < 0.001)	[5]
MDAH2774 (Ovarian)	30 mg/kg BID	139% TGI (p < 0.001), tumor regression	[5]
MEF-Stat3-YFP	50 mg/kg QD	58% TGI (p = 0.001)	[5]
Neuroblastoma & Pediatric Sarcomas	30 mg/kg QD or BID	Significant tumor growth depression (P< 0.001)	[13]
Glioblastoma (intracranial)	-	Increased survival of mice	[3]
Uterine Leiomyomas	50 mg/kg QD (5 days/week)	59.5% reduction in xenograft volume (p < .0001)	[16][17]
Small Cell Lung Cancer (H82)	60 mg/kg/d	Significant decrease in xenograft growth (P < 0.001)	[8]

Experimental Protocols JAK2 Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

- Reagents and Materials:
 - Purified recombinant JAK2 kinase domain.[18]
 - Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1).[19][20]



- ATP (e.g., 500 μM stock).[19][20]
- Substrate: A peptide or protein that can be phosphorylated by JAK2 (e.g., Poly(Glu:Tyr 4:1)).[19][20]
- AZD1480 or other test inhibitors dissolved in DMSO.
- 96-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]
- Procedure:
 - 1. Prepare serial dilutions of AZD1480 in the kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[19]
 - 2. Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.[19][20]
 - 3. Add the master mix to the wells of the 96-well plate.
 - 4. Add the diluted AZD1480 or vehicle control (DMSO) to the respective wells.
 - Initiate the kinase reaction by adding the purified JAK2 enzyme to each well (except for the "blank" control).[20]
 - 6. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19][20]
 - 7. Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo[™] assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[19]
 - 8. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of AZD1480 on the growth and viability of cancer cell lines.

Reagents and Materials:



- Cancer cell lines of interest.
- Complete cell culture medium.
- AZD1480 stock solution in DMSO.
- 96-well cell culture plates.
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or Alamar Blue).[5][21]

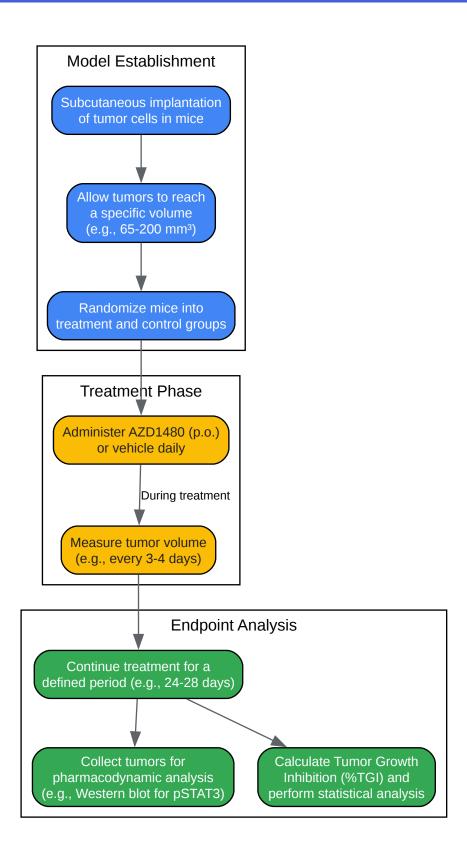
Procedure:

- 1. Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[13][21]
- 2. Treat the cells with serial dilutions of AZD1480 or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[5][21]
- 3. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[21]
- 4. Incubate for the recommended time (e.g., 4 hours for CCK-8).[21]
- 5. Measure the absorbance or fluorescence using a microplate reader.
- 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.





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Caption: General workflow for an in vivo xenograft efficacy study with AZD1480.



- Animal Model:
 - Use immunodeficient mice (e.g., athymic nude or SCID mice).[5][13]
- Tumor Cell Implantation:
 - Subcutaneously implant a suspension of tumor cells (e.g., 2 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[5][13]
- · Tumor Growth and Randomization:
 - Monitor tumor growth regularly. When tumors reach a specified average volume (e.g., 65-200 mm³), randomize the mice into treatment and control groups.[5][13]
- Drug Formulation and Administration:
 - Prepare AZD1480 in a suitable vehicle (e.g., water with 0.5% Hypermellose and 0.1% Tween 80).[5]
 - Administer AZD1480 orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg once daily).[5] The control group receives the vehicle only.
- Efficacy Assessment:
 - Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: 0.5 * (larger diameter) * (smaller diameter)².[5]
 - Monitor animal body weight and overall health as indicators of toxicity.
- · Pharmacodynamic Analysis:
 - At the end of the study, tumors can be harvested to assess the in vivo target engagement of AZD1480 by measuring the levels of phosphorylated STAT3 (pSTAT3) via Western blotting or immunohistochemistry.[13]
- Statistical Analysis:



Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g.,
 t-test or ANOVA) to determine the significance of the anti-tumor effect.[5]

Conclusion

AZD1480 is a well-characterized, potent inhibitor of JAK1 and JAK2 with demonstrated preclinical efficacy in a variety of cancer models. Its mechanism of action through the inhibition of the JAK/STAT signaling pathway is well-established. While its clinical development was halted due to toxicity, the extensive pharmacological data available for AZD1480 continues to make it a valuable tool for researchers investigating the role of JAK/STAT signaling in disease and for the development of novel therapeutics targeting this pathway. This guide provides a comprehensive summary of its pharmacological profile to aid in these research endeavors.

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